Dimethylphosphinothioic chloride

Beschreibung

Significance within Organophosphorus Chemistry

The significance of dimethylphosphinothioic chloride in organophosphorus chemistry lies in its role as a key intermediate for the introduction of the dimethylphosphinothioyl [(CH₃)₂P(S)-] moiety into a wide array of organic molecules. This functional group can impart unique properties to the parent molecule, influencing its reactivity, stereochemistry, and biological activity. The compound is a cornerstone for the synthesis of a diverse range of organophosphorus compounds, including phosphinothioates, phosphinothioic amides, and other derivatives. mdpi.com

The reactivity of the thiophosphoryl center (P=S) is a subject of extensive study, with nucleophilic substitution reactions proceeding through either a concerted or a stepwise mechanism. sapub.org The specific pathway is influenced by the nature of the nucleophile and the reaction conditions. sapub.org This predictable, yet tunable, reactivity makes this compound a valuable tool for synthetic chemists.

Overview of Academic Research Trajectories

Academic research involving this compound has followed a multifaceted trajectory, evolving from fundamental reactivity studies to sophisticated applications in various chemical disciplines. A significant area of research has been its use as a derivatizing agent in analytical chemistry. Due to its ability to react with a wide range of functional groups, it is employed to modify analytes to enhance their detectability and chromatographic behavior, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). evitachem.comresearchgate.net For instance, it has been used to derivatize amines, prostaglandins, and hydroxysteroids, facilitating their sensitive detection. evitachem.com

In the realm of synthetic organic chemistry, research has focused on its application in the synthesis of complex molecules. It has been utilized as a reagent for the protection of functional groups during multi-step syntheses, particularly in peptide and carbohydrate chemistry. chemicalbook.com The dimethylphosphinothioyl group can be introduced to protect hydroxyl or amino groups, and its stability under certain conditions, coupled with its selective removal, makes it a useful protecting group. tcichemicals.com Furthermore, its role in the synthesis of ligands for catalysis and new materials continues to be an active area of investigation.

Historical Context of Synthetic and Reactivity Studies

The study of this compound is situated within the broader history of organophosphorus chemistry, which dates back to the 19th century with the early synthesis of simple organophosphorus compounds. mdpi.comnih.govingentaconnect.com The development of synthetic methods for organophosphorus compounds gained significant momentum in the mid-20th century. researchgate.net

A common laboratory-scale synthesis of this compound involves the chlorination of tetramethyldiphosphine (B13748785) disulfide with sulfuryl chloride. chemicalbook.com Other synthetic routes can also be employed, starting from precursors like dimethylphosphite (B8804443) and thionyl chloride. evitachem.com

Early reactivity studies focused on understanding the nature of the P-Cl bond and its susceptibility to nucleophilic attack. These foundational studies paved the way for its application as a versatile reagent. The mechanism of nucleophilic substitution at the thiophosphoryl center has been a subject of ongoing investigation, with researchers employing kinetic studies, Hammett and Brønsted correlations, and kinetic isotope effects to elucidate the transition states and intermediates involved. sapub.org These studies have revealed that the reaction mechanism can shift between a concerted SN2-type process and a stepwise addition-elimination pathway, depending on the nucleophile's basicity and steric hindrance. sapub.orgyoutube.comyoutube.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 993-12-4 |

| Molecular Formula | C₂H₆ClPS |

| Molecular Weight | 128.56 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Odor | Pungent |

Table 2: Common Nucleophiles Reacting with this compound

| Nucleophile | Product Type |

| Alcohols | Phosphinothioic Esters |

| Amines | Phosphinothioic Amides |

| Water | Dimethylphosphinothioic Acid |

| Thiols | Thiophosphinothioic Esters |

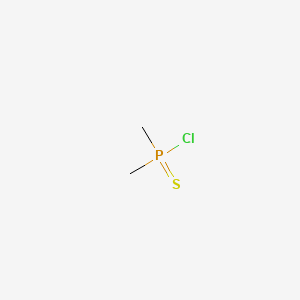

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro-dimethyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClPS/c1-4(2,3)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOLAPHJCTVIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075439 | |

| Record name | Phosphinothioic chloride, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-12-4 | |

| Record name | Dimethylphosphinothioyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylthiophosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinothioic chloride, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylthiophosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTHIOPHOSPHINIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ4MR8AA6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethylphosphinothioic Chloride

Established Laboratory and Industrial Preparations

The industrial production of dimethylphosphinothioic chloride has historically relied on a few robust and scalable methods. These routes, while effective, are often characterized by the use of hazardous materials and the generation of significant waste streams.

Methanol-Alkali Route for Synthesis

An alternative approach within this category starts with thiophosphoryl chloride, which is reacted with an excess of methanol (B129727) in the presence of an alkali. This reaction must be carefully controlled, particularly in terms of temperature, due to its exothermic nature. The use of excess methanol is crucial for driving the reaction towards the desired dimethylated product. google.com

Sodium Methoxide-Mediated Synthesis

The use of sodium methoxide (B1231860) offers a more direct approach for the methoxylation steps in the synthesis of this compound. While specific literature detailing a complete synthesis of this compound using this exact route is not prevalent, the principles of its application can be inferred from related syntheses. Sodium methoxide, a strong base and a potent source of the methoxide nucleophile, can be employed to deprotonate methanol, activating it for reaction with a phosphorus chloride precursor. This method can potentially offer better control and higher yields compared to using an alkali like ammonia (B1221849) water with methanol.

Phosphorus Pentasulfide and Subsequent Chlorination Approaches

A widely utilized industrial method for the production of dialkyl phosphorochloridothionates, including the dimethyl derivative, involves a two-step process starting from phosphorus pentasulfide. googleapis.com In the first step, phosphorus pentasulfide is reacted with a lower alkyl alcohol, such as methanol, to produce O,O-dimethyl dithiophosphoric acid. wikipedia.orggoogle.com This reaction is well-documented and can be optimized through the use of catalysts to achieve yields of over 90%. google.com

The subsequent step involves the chlorination of the O,O-dimethyl dithiophosphoric acid intermediate. This is typically achieved by treating the acid with gaseous chlorine. The process can be carried out continuously by feeding the liquid dialkyl dithiophosphoric acid into a reactor containing the dialkyl phosphorochloridothionate product as a heel, while simultaneously introducing chlorine gas diluted with an inert gas like nitrogen. This continuous process offers advantages over batch processes, including lower operational costs and potentially higher yields. google.com

Contemporary Synthetic Strategies and Innovations

Modern synthetic chemistry is continually seeking more efficient, safer, and environmentally benign methods for chemical production. In the context of organophosphorus compounds like this compound, several innovative strategies are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. researchgate.netresearchgate.nettandfonline.comtandfonline.commdpi.com While specific applications to the synthesis of this compound are not extensively documented, the general success of microwave-assisted synthesis in organophosphorus chemistry suggests its potential for accelerating the key reaction steps, such as the reaction of phosphorus pentasulfide with methanol or the chlorination step. researchgate.netresearchgate.nettandfonline.comtandfonline.commdpi.com

Phase Transfer Catalysis: Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases. crdeepjournal.orgyoutube.comresearchgate.netyoutube.com In the synthesis of this compound, particularly in the methanol-alkali route where aqueous and organic phases may be present, a phase transfer catalyst could enhance the reaction rate and yield by facilitating the transfer of the hydroxide (B78521) or methoxide ions into the organic phase. crdeepjournal.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency and economic viability of any chemical synthesis are heavily dependent on the optimization of reaction conditions. For the synthesis of this compound, several parameters can be adjusted to maximize yield and purity.

Catalysis: The use of catalysts can significantly improve the rate and yield of the reaction between phosphorus pentasulfide and alcohols. Various catalysts have been investigated for this purpose, with some patented processes demonstrating a notable increase in yield. google.comgoogle.com For instance, the addition of specific catalysts in the reaction of phosphorus pentasulfide with methanol has been shown to increase the yield of O,O-dimethyldithiophosphoric acid to over 95%. google.com

Molar Ratios and Inert Gas Dilution: In the chlorination of O,O-dimethyl dithiophosphoric acid, the molar ratio of the acid to chlorine is a critical parameter that must be carefully controlled to ensure complete conversion and minimize the formation of byproducts. A slight excess of chlorine is typically used. Furthermore, diluting the gaseous chlorine with an inert gas, such as nitrogen, is a common practice to moderate the reactivity and improve the safety of the process. google.com

Temperature Control: The reactions involved in the synthesis of this compound are often exothermic. Therefore, precise temperature control is essential to prevent side reactions and ensure the stability of the product. For instance, in the methanol-alkali route, maintaining a low temperature during the reaction of thiophosphoryl chloride with methanol is crucial. google.com

| Parameter | Optimized Condition/Strategy | Benefit |

| Catalyst | Use of specific catalysts in the P₄S₁₀ + methanol reaction | Increased yield of O,O-dimethyldithiophosphoric acid |

| Reactant Ratio | Molar ratio of dialkyl dithiophosphoric acid to chlorine between 1:1.05 and 1:1.20 | Ensures complete chlorination and minimizes byproducts |

| Inert Gas | Dilution of chlorine gas with nitrogen | Moderates reactivity and improves safety |

| Temperature | Low-temperature control during exothermic steps | Prevents side reactions and product degradation |

Reactivity and Mechanistic Investigations of Dimethylphosphinothioic Chloride

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus-chlorine bond in dimethylphosphinothioic chloride is the primary site for nucleophilic attack. The presence of the electron-withdrawing sulfur atom and the chlorine leaving group renders the phosphorus atom highly electrophilic and susceptible to reaction with a wide range of nucleophiles.

Reactions with Amine Nucleophiles

The reactions of phosphinic chlorides with amines are fundamental in organophosphorus chemistry for the formation of phosphinic amides. Kinetic studies of the reaction between this compound and substituted anilines in acetonitrile (B52724) have provided significant mechanistic insights. These reactions are classified as nucleophilic substitution processes.

A kinetic investigation into the anilinolysis of dimethyl thiophosphinic chloride revealed exceptionally large magnitudes for the Hammett (ρX) and Brønsted (βX) coefficients, suggesting a highly associative reaction mechanism. researchgate.net The rate of reaction is sensitive to the electronic properties of the nucleophile, with electron-donating substituents on the aniline (B41778) accelerating the reaction. The determined selectivity parameters from these studies offer a quantitative measure of the transition state's nature. researchgate.net

Secondary inverse deuterium (B1214612) kinetic isotope effects (kH/kD < 1) were observed when using deuterated anilines, which indicates a strengthening of the N-H(D) bond in the transition state. This finding supports a mechanism where the nucleophile attacks the phosphorus center, forming a trigonal bipyramidal intermediate or a transition state with significant bond formation between the nitrogen and phosphorus atoms before the P-Cl bond is fully cleaved. researchgate.net

Table 1: Hammett (ρX) and Brønsted (βX) Selectivity Parameters for the Reaction of Dimethyl Thiophosphinic Chloride with Substituted Anilines in Acetonitrile at 65.0 °C

| Parameter | Value | Correlation Coefficient (r) |

| ρX | -6.42 | 0.999 |

| βX | 2.27 | 0.998 |

Data sourced from kinetic studies on the anilinolysis of dimethyl thiophosphinic chloride. researchgate.net

Phosphorylation and Thiophosphorylation Processes

This compound is a potent agent for thiophosphorylation, the introduction of a dimethylphosphinothioyl group (Me₂P(S)-) onto a substrate. This reaction is a cornerstone of its synthetic utility, enabling the modification of alcohols, amines, and other nucleophilic species. The process involves the nucleophilic displacement of the chloride ion from the phosphorus center.

In a typical thiophosphorylation reaction, a nucleophile (e.g., an alcohol, ROH) attacks the electrophilic phosphorus atom of this compound. This is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The resulting product is a thiophosphinate ester.

The "thio effect," or the replacement of an oxygen atom with sulfur, can significantly alter the biological and physical properties of molecules. dtic.mil While this compound itself leads to thiophosphinates, related oxygen-containing analogues like dimethylphosphinic chloride are used for phosphorylation, yielding phosphinate esters. The principles of nucleophilic attack remain the same, though the reactivity and stability of the products differ.

Role in Carbon-Phosphorus Bond Formation Strategies

The formation of carbon-phosphorus (C-P) bonds is crucial for the synthesis of a vast array of organophosphorus compounds, which are important as ligands in catalysis, materials science, and medicinal chemistry. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Hirao and Suzuki-Miyaura reactions, are powerful methods for creating C-P bonds. nih.govresearchgate.net

In these strategies, an electrophilic phosphorus reagent is coupled with an organometallic nucleophile or an aryl/vinyl halide. This compound and its derivatives can serve as the electrophilic phosphorus source. For instance, after conversion to a species like a dimethylphosphinothioate, it can participate in coupling reactions. The traditional approach involves the reaction of organometallic reagents (like Grignard or organolithium compounds) with halophosphines. nih.gov More modern methods utilize palladium catalysts to couple various phosphorus compounds with aryl or vinyl halides and triflates. nih.govnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center has been shown to improve the efficiency and scope of these reactions, even enabling the use of less reactive aryl chlorides. nih.gov

Photochemically Induced Reactions

Photochemical methods offer alternative pathways for generating reactive phosphorus species. The irradiation of organophosphorus compounds can induce bond cleavage, leading to the formation of radicals or other high-energy intermediates. For phosphenic chloride (ClPO₂), a related inorganic compound, UV laser irradiation at 193 nm has been shown to cause cleavage of the P-Cl bond, resulting in isomerization to chlorine metaphosphite (ClOPO) within a cryogenic matrix. researchgate.net This process proceeds through a radical pair (˙Cl + ˙PO₂) intermediate. researchgate.net

By analogy, this compound, which also possesses a P-Cl bond, is expected to undergo similar photochemical transformations. Upon UV irradiation, homolytic cleavage of the P-Cl bond can generate a dimethylphosphinothioyl radical (Me₂P(S)˙) and a chlorine radical. These highly reactive radical species can then participate in subsequent reactions, such as addition to unsaturated systems or hydrogen abstraction from the solvent. Such photoinduced generation of phosphorus radicals is a versatile strategy for C-P bond formation. researchgate.net Kinetic studies of other photochemical reactions have shown them to often follow pseudo-first-order kinetics. nih.govzju.edu.cn

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the detailed mechanisms of reactions involving this compound. As detailed in section 3.1.1, the aminolysis of this compound has been studied kinetically, revealing a highly associative mechanism with a late, product-like transition state. researchgate.net

Another important reaction pathway for compounds of this type is solvolysis, where the solvent acts as the nucleophile. libretexts.org The study of solvolysis rates in various solvent systems provides information about the mechanism (e.g., Sₙ1 vs. Sₙ2 character) and the sensitivity of the reaction to solvent polarity and nucleophilicity. For the related N,N-dimethylthiocarbamoyl chloride, solvolysis studies have been performed to understand the effect of the sulfur-for-oxygen substitution on kinetics and product distribution. epa.gov Similar studies on this compound would be crucial for characterizing its reactivity in different media.

Temperature-Jump Kinetic Analyses

Temperature-jump (T-jump) is a chemical relaxation technique used to study very fast reactions that occur on microsecond to millisecond timescales. wikipedia.org The method involves rapidly perturbing a system at equilibrium by a sudden change in temperature, typically by discharging a capacitor through the solution or via laser heating. wikipedia.org The system then relaxes to a new equilibrium state, and the rate of this relaxation is monitored, often by absorption or fluorescence spectroscopy. wikipedia.org

This technique is particularly well-suited for studying the elementary steps of a reaction mechanism, such as the formation and decay of short-lived intermediates. In the context of the nucleophilic substitution reactions of this compound, T-jump analysis could potentially be used to directly observe the proposed trigonal bipyramidal intermediate. While no specific temperature-jump studies on this compound have been reported, the technique's ability to measure the rates of fast, reversible steps makes it an ideal tool for testing the mechanistic hypotheses derived from the steady-state kinetic data discussed previously. researchgate.netwikipedia.org

Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecular vibrations of dimethylphosphinothioic chloride, offering insights into its functional groups and skeletal structure. The molecule belongs to the C_s point group, with its 27 normal vibrational modes categorized into 15 symmetric (A') and 12 antisymmetric (A") modes relative to the plane of symmetry passing through the P=S and P-Cl bonds.

Infrared Spectroscopic Analysis

The infrared (IR) spectrum of liquid this compound reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. The motions of the methyl groups are similar to those observed in the related compound, dimethylphosphinoic chloride.

Key assignments in the infrared spectrum include the P=S stretching vibration, which is a topic of considerable interest in organophosphorus chemistry. In this compound, this vibration gives rise to a notable absorption. The P-Cl stretching vibration is confidently assigned to a band at 455 cm⁻¹. The spectrum also features three fundamental absorptions in the 400-800 cm⁻¹ region, located at 750 cm⁻¹, 608 cm⁻¹, and 455 cm⁻¹. These bands are attributed to the symmetric and antisymmetric P-C₂ stretching modes, the P=S stretching vibration, and the P-Cl stretching mode.

A detailed summary of the infrared absorption bands for this compound is presented in the table below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2978 | m | CH₃ antisym. str. |

| 2912 | m | CH₃ sym. str. |

| 1415 | m | CH₃ antisym. def. |

| 1395 | w | CH₃ antisym. def. |

| 1295 | m | CH₃ sym. def. |

| 1282 | m | CH₃ sym. def. |

| 942 | s | CH₃ rock |

| 865 | vw | CH₃ rock |

| 750 | vs | P-C₂ antisym. str. |

| 608 | vs | P=S str. |

| 455 | s | P-Cl str. |

| 298 | vw | PC₂ wag |

| 237 | s | PC₂ twist, PC₂ def. |

s = strong, m = medium, w = weak, v = very, vw = very weak

Raman Spectroscopic Analysis

The Raman spectrum of liquid this compound complements the infrared data, providing information on vibrations that may be weak or inactive in the IR spectrum. The Raman spectrum shows clear similarities to the infrared spectrum, particularly concerning the methyl group motions.

Notably, the P=S stretching motion is also observed in the Raman spectrum. The P-Cl stretching vibration is assigned to a band at 455 cm⁻¹, consistent with the infrared data. The region between 400 cm⁻¹ and 800 cm⁻¹ in the Raman spectrum is characterized by three main bands at 750 cm⁻¹, 608 cm⁻¹, and 455 cm⁻¹.

The table below summarizes the key findings from the Raman spectroscopic analysis of this compound.

| Frequency (cm⁻¹) | Intensity | Depolarization | Assignment |

| 2978 | s | dp | CH₃ antisym. str. |

| 2912 | vs | p | CH₃ sym. str. |

| 1410 | s | dp | CH₃ antisym. def. |

| 1295 | w | p | CH₃ sym. def. |

| 1280 | w | p | CH₃ sym. def. |

| 940 | m | dp | CH₃ rock |

| 865 | vw | dp | CH₃ rock |

| 750 | w | dp | P-C₂ antisym. str. |

| 690 | s | p | P-C₂ sym. str. |

| 608 | vs | p | P=S str. |

| 455 | s | p | P-Cl str. |

| 298 | vw | dp | PC₂ wag |

| 237 | s | dp | PC₂ twist, PC₂ def. |

vs = very strong, s = strong, m = medium, w = weak, vw = very weak, p = polarized, dp = depolarized

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H, ³¹P, and ¹³C NMR would provide crucial information about the hydrogen, phosphorus, and carbon environments within the molecule.

¹H NMR Spectroscopic Characterization

No specific experimental ¹H NMR data for this compound was found in the surveyed research literature. Theoretical analysis would predict a single signal for the six equivalent protons of the two methyl groups, which would be split into a doublet due to coupling with the phosphorus-31 nucleus.

³¹P NMR Spectroscopic Characterization

¹³C NMR Spectroscopic Characterization

Specific experimental ¹³C NMR data for this compound could not be located in the surveyed literature. A proton-decoupled ¹³C NMR spectrum would be expected to show a single resonance for the two equivalent methyl carbons, which would appear as a doublet due to coupling with the phosphorus-31 nucleus.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the study of this compound (C₂H₆ClPS), mass spectrometry provides valuable insights into its molecular composition and fragmentation behavior. nist.gov

Electron ionization (EI) is a common technique used in mass spectrometry. nih.gov When a molecule is subjected to EI, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 128.56 g/mol . nist.gov Due to the presence of chlorine and sulfur isotopes, the molecular ion peak would appear as a cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), and sulfur has isotopes ³²S (94.99%), ³³S (0.75%), and ³⁴S (4.25%). This results in characteristic isotopic patterns in the mass spectrum.

The fragmentation of organophosphorus compounds is influenced by the relative bond strengths within the molecule. nih.gov In this compound, the P-Cl bond is susceptible to cleavage. The fragmentation of related organophosphorus compounds often involves the loss of the halogen atom. mdpi.com Therefore, a significant fragment ion would be expected from the loss of a chlorine atom, resulting in the [M-Cl]⁺ ion.

Another common fragmentation pathway for organophosphorus compounds is the cleavage of the carbon-phosphorus bond. mdpi.com This would lead to the formation of ions corresponding to the dimethylphosphinothioyl moiety and the methyl radical. Rearrangement reactions, such as the McLafferty rearrangement, can also occur in suitable organophosphorus compounds, though they are less likely in this specific case due to the absence of a γ-hydrogen. mdpi.com

Predicted Fragmentation Pattern of this compound

| Fragment Ion | m/z (for ³⁵Cl, ³²S) | Proposed Structure |

| [C₂H₆ClPS]⁺˙ (M⁺˙) | 128 | Molecular Ion |

| [C₂H₆PS]⁺ | 93 | [M-Cl]⁺ |

| [CH₃PSCl]⁺ | 113 | [M-CH₃]⁺ |

| [PSCl]⁺˙ | 98 | [M-2CH₃]⁺˙ |

| [C₂H₆P]⁺ | 61 | [M-SCl]⁺ |

| [CH₃]⁺ | 15 | Methyl Cation |

This table presents a predicted fragmentation pattern. Actual experimental data may vary.

X-ray Diffraction Studies of Related Structures

Studies on compounds such as diphenylphosphinothioic chloride and other diorganophosphinothioic halides reveal a consistent tetrahedral geometry around the central phosphorus atom. researchgate.net The phosphorus atom is bonded to two organic substituents, a sulfur atom (or another chalcogen), and a halogen atom.

In a study of di(1-adamantyl)thiophosphinic chloride, the P-S bond length was found to be comparable to a P-S single bond, which was attributed to the steric bulk of the adamantyl groups. researchgate.net For diphenylphosphinothioic chloride, the P=S double bond character is more pronounced. The P-Cl bond length in these types of compounds is typically in the range of 2.0-2.1 Å.

The crystal structure of diphenylphosphinic acid, a related compound where the sulfur is replaced by oxygen and the chlorine by a hydroxyl group, also shows a tetrahedral arrangement around the phosphorus atom. researchgate.net

Based on these related structures, it can be inferred that this compound would also adopt a distorted tetrahedral geometry around the phosphorus atom. The C-P-C bond angle is expected to be slightly smaller than the ideal tetrahedral angle of 109.5° due to the presence of the larger sulfur and chlorine atoms. The P=S bond is expected to have double bond character, and the P-Cl bond will be a single bond.

Expected Structural Parameters for this compound

| Parameter | Expected Value | Basis of Prediction |

| P-C Bond Length | ~1.80 - 1.85 Å | Comparison with related organophosphorus compounds |

| P=S Bond Length | ~1.90 - 1.95 Å | Comparison with phosphinothioic chlorides researchgate.net |

| P-Cl Bond Length | ~2.00 - 2.10 Å | Comparison with phosphinothioic chlorides researchgate.net |

| C-P-C Bond Angle | ~100 - 105° | Steric effects of substituents |

| Cl-P-S Bond Angle | ~110 - 115° | VSEPR theory and related structures |

This table presents expected values based on data from related compounds. Actual experimental data may differ.

The solid-state packing of such molecules is influenced by intermolecular interactions. While this compound lacks strong hydrogen bonding capabilities, dipole-dipole interactions and van der Waals forces would govern its crystal lattice structure.

Computational and Theoretical Chemistry of Dimethylphosphinothioic Chloride

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations are instrumental in determining the three-dimensional structure and bonding nature of dimethylphosphinothioic chloride. These calculations, often performed in conjunction with experimental methods like gas electron diffraction (GED), offer a detailed picture of bond lengths, bond angles, and conformational preferences.

For analogous compounds such as methylthiodichlorophosphite (Cl₂PSCH₃), computational methods like DFT (using functionals such as B3PW91) and Møller-Plesset perturbation theory (MP2) have been successfully employed to optimize molecular geometries. researchgate.net These studies reveal the existence of different conformational isomers, such as anti and gauche conformers, arising from the rotation around single bonds. researchgate.net The relative energies of these conformers can be calculated to predict their population distribution at a given temperature.

A similar computational approach for this compound would likely involve the optimization of its geometry to find the most stable conformation. Key structural parameters that would be determined include the lengths of the P–Cl, P=S, P–C, and C–H bonds, as well as the Cl–P–S, Cl–P–C, and C–P–C bond angles. Natural Bond Orbital (NBO) analysis can further elucidate the bonding in terms of hybrid orbitals and delocalization of electron density, providing insights into effects like hyperconjugation. researchgate.net

| Parameter | Predicted Value |

|---|---|

| P–Cl Bond Length (Å) | ~2.05 |

| P=S Bond Length (Å) | ~1.92 |

| P–C Bond Length (Å) | ~1.82 |

| Cl–P–S Bond Angle (°) | ~115 |

| C–P–C Bond Angle (°) | ~105 |

| Cl–P–C Bond Angle (°) | ~103 |

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of molecules like this compound. By calculating various electronic properties, DFT can predict how the molecule will interact with other chemical species.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are often calculated to assess the molecule's chemical behavior. These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are valuable in understanding the molecule's role as a nucleophile or an electrophile in chemical reactions. For instance, DFT calculations have been used to study the Menshutkin reaction, involving the reaction of alkyl chlorides with tertiary amines, to determine activation barriers and the influence of solvents on reactivity. nih.gov Similar studies on this compound would likely focus on nucleophilic substitution reactions at the tetracoordinate phosphorus atom.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 8.3 |

| Chemical Potential (μ) | -5.35 |

| Chemical Hardness (η) | 4.15 |

| Electrophilicity Index (ω) | 3.45 |

Analysis of Steric and Electronic Properties

The steric and electronic properties of this compound are crucial in determining its coordination chemistry and reactivity. Computational methods provide a quantitative measure of these properties.

Steric properties are often quantified by calculating the Tolman cone angle . This parameter provides a measure of the steric bulk of a ligand, which is essential for understanding how it will interact with a metal center or approach a reactant. The cone angle is determined from the computationally optimized three-dimensional structure of the molecule.

Electronic properties are elucidated through the analysis of the molecule's electron distribution. NBO analysis is a common technique used to calculate the partial charges on each atom, providing insight into the polarity of the bonds and the electrostatic potential of the molecule. researchgate.net The analysis of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to have significant contribution from the sulfur and chlorine atoms, while the LUMO is likely to be centered on the P–Cl antibonding orbital.

Mechanistic Pathway Elucidation through Computational Modeling

For nucleophilic substitution at the phosphorus center of similar thiophosphoryl chlorides, DFT calculations have been employed to distinguish between different possible mechanisms, such as a concerted S(_N)2-type mechanism or a stepwise addition-elimination (A-E) mechanism. nih.gov

In a concerted S(_N)2-P mechanism , the nucleophile attacks the phosphorus atom at the same time as the leaving group (chloride) departs, proceeding through a single pentacoordinate transition state. This typically results in an inversion of the stereochemical configuration at the phosphorus center. nih.gov

In a stepwise A-E mechanism , the nucleophile first adds to the phosphorus atom to form a stable pentacoordinate intermediate, which then eliminates the leaving group in a second step. This pathway involves two transition states and one intermediate on the PES. nih.gov

Applications As a Synthetic Building Block and Reagent

Precursor in Organophosphorus Compound Synthesis

The primary utility of dimethylphosphinothioic chloride lies in its role as a precursor for a diverse range of organophosphorus compounds. The presence of a reactive P-Cl bond allows for nucleophilic substitution reactions, enabling the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds.

This compound is a valuable starting material for the synthesis of various phosphonothioate derivatives. These compounds are characterized by the presence of a P=S bond and a P-C bond. The reaction of this compound with nucleophiles such as alcohols, phenols, or amines in the presence of a base leads to the displacement of the chloride ion and the formation of the corresponding phosphonothioate esters or amides.

An example of its application in this area is in the synthesis of phosphorylated azaheterocycles. nih.gov While not a direct phosphonothioate, the underlying reactivity is analogous. For instance, the combination of a coumarin (B35378) system with a phosphoryl group can lead to new classes of compounds with potential biological activity. nih.gov The synthesis of such complex molecules often involves the use of phosphorus-containing building blocks where a P-Cl group is reacted with a suitable nucleophile.

This compound is a key intermediate in the synthesis of other thiophosphoryl compounds and can be conceptually related to the synthesis of phosphoryl compounds. For instance, it is involved in the preparation of O,S-dimethyl thiophosphoryl chloride, a novel compound that serves as an intermediate or raw material for pesticides. nih.gov The synthesis of O,O-dialkyl thiophosphoryl chlorides often starts with phosphorus trichloride (B1173362) and sulfur to generate phosphorus thiochloride, which then reacts with an alcohol.

A notable industrial application is in the synthesis of acephate-met, which is O,S-dimethyl thiophosphoryl amide. nih.gov This transformation highlights the utility of this compound and related structures in accessing commercially important agrochemicals. The general synthetic strategies are summarized in the table below.

| Starting Material | Reagent(s) | Product | Application |

| Phosphorus Trichloride, Sulfur | Methanol (B129727), Alkali | O,O-Dimethyl thiophosphoryl chloride | Intermediate |

| O-Methyl thio-phosphoryl dichloride | - | O,S-Dimethyl thiophosphoryl chloride | Intermediate for pesticides |

| O,S-Dimethyl thiophosphoryl chloride | Ammonia (B1221849) | O,S-Dimethyl thiophosphoryl amide (Acephate-met) | Pesticide |

While direct synthesis of heteroleptic alkylphosphine oxides from this compound is not extensively detailed in the provided research, the conversion is chemically feasible. A general approach would involve the reaction of this compound with a Grignard reagent (R-MgX) to introduce an additional alkyl or aryl group, forming a tertiary phosphine (B1218219) sulfide. Subsequent oxidation of the phosphine sulfide, for example with hydrogen peroxide or other oxidizing agents, would yield the corresponding heteroleptic phosphine oxide.

A related synthesis involves the creation of a γ-amino-β-hydroxyphosphine oxide ligand, demonstrating the incorporation of the phosphine oxide moiety into complex, functionalized molecules.

Role in Ligand Synthesis for Coordination Chemistry

This compound and its derivatives are instrumental in the synthesis of novel phosphorus-containing ligands for coordination chemistry. These ligands are crucial in the development of catalysts and materials with unique electronic and steric properties. The phosphorus atom in these ligands can coordinate to a variety of transition metals, influencing the reactivity and stability of the resulting metal complexes.

Research in this area has focused on the design and synthesis of multidentate phosphine ligands. For example, chiral multidentate phosphine ligands have been synthesized from glycidyl (B131873) phosphine synthons. The reactivity of these ligands with metals such as gold, silver, copper, and palladium has been investigated, leading to the characterization of new metal complexes.

The coordination of these phosphine-based ligands to metal centers can result in complexes with interesting geometries and catalytic activities. For instance, palladium complexes of some of these ligands have shown promise in cross-coupling reactions.

Synthesis of Fluorogenic Probes and Sensing Materials

The incorporation of phosphorus-containing groups into fluorophores can modulate their electronic properties, leading to changes in their fluorescence upon interaction with specific analytes. This makes them potential candidates for the development of fluorogenic probes and sensing materials. While the direct use of this compound in the synthesis of such probes is not prominently documented in the provided sources, the general principles of fluorophore design suggest its potential applicability.

For example, the fluorescence of a dye can be quenched by a nearby group and restored upon a chemical reaction. A dimethylphosphinothioyl group could potentially be used as a trigger, where its chemical modification by an analyte leads to a change in the fluorescence of the molecule. The synthesis of fluorogenic labels often involves the reaction of a fluorophore with a reactive species to install a trigger moiety. Thiol-reactive fluorogenic probes have been developed using a maleimide (B117702) group attached to a dansyl fluorophore, where the fluorescence is quenched until the maleimide reacts with a thiol. nih.gov A similar concept could theoretically be applied using a phosphorus-based reactive group derived from this compound.

Intermediate in Precursor Synthesis for Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of precursors for biologically active molecules, particularly in the agrochemical sector. Its role in the production of pesticides is a prime example. As previously mentioned, it is a key building block for the synthesis of acephate-met and can be used to prepare other pesticides like chloramine (B81541) phosphorus and acephate. nih.gov

Coordination Chemistry and Catalyst Development

Formation of Pnictogen Ligand Complexes

The synthesis of ligands containing heavier pnictogen elements (arsenic, antimony, and bismuth) is a growing area of interest due to the distinct electronic properties these elements impart to the resulting metal complexes. While direct reactions involving Dimethylphosphinothioic chloride for the synthesis of such ligands are not extensively documented in publicly available literature, the general reactivity of chlorophosphines provides a basis for their potential application. For instance, the reaction of chlorophosphines with pnictogen-containing nucleophiles is a known route to form P-Pn bonds (where Pn = As, Sb, Bi).

A relevant synthetic methodology involves the reaction of cyanometallate salts with chloro-pnictogen compounds. For example, compounds of the type ClAtBu2 (where A = P, As, Sb) have been successfully reacted with a range of cyanometallate salts to afford new phosphino-, arsino-, and stibino-isonitrile complexes. rsc.org This suggests a potential, though not yet explicitly reported, pathway where this compound could be employed to introduce the dimethylphosphinothioyl moiety ((CH3)2P(S)-) into a pnictogen-containing ligand framework. The resulting ligands would feature a combination of a soft pnictogen donor and the thiophosphoryl group, which could offer unique coordination behavior and catalytic properties.

Integration into Ambiphilic Ligand Systems

Ambiphilic ligands, which contain both a Lewis acidic and a Lewis basic site, have garnered significant attention for their ability to activate small molecules and influence the reactivity of metal centers. The synthesis of such ligands often involves the combination of a phosphine (B1218219) (Lewis base) with a borane (B79455) or aluminane (Lewis acid). While direct synthetic routes starting from this compound to form ambiphilic ligands are not prominently described, the general principles of ambiphilic ligand synthesis suggest plausible pathways.

Applications in Homogeneous Catalysis

The ultimate goal of developing novel ligands is often their application in homogeneous catalysis. Ligands derived from this compound, particularly those incorporating pnictogen or ambiphilic functionalities, would be expected to find use in a variety of catalytic transformations. The steric bulk and electronic properties of the dimethylphosphinothioyl group can significantly impact the activity and selectivity of a metal catalyst.

For example, dialkylbiaryl phosphine ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions, such as C-N bond formation. nih.gov The performance of these catalysts is highly dependent on the steric and electronic nature of the phosphine ligand. A ligand incorporating the dimethylphosphinothioyl moiety could offer a unique combination of these properties, potentially leading to improved catalytic performance in specific applications.

Furthermore, complexes of ambiphilic ligands have shown promise in a range of catalytic reactions. The cooperative action of the Lewis acidic and basic sites can facilitate bond activation and substrate coordination. A catalyst system featuring an ambiphilic ligand derived from this compound could potentially exhibit novel reactivity in transformations such as hydrogenation, hydroformylation, or polymerization.

While the direct application of this compound as a precursor for catalysts in these specific areas is still an emerging field of study, the foundational principles of coordination chemistry and catalyst design strongly suggest its potential for creating innovative and effective catalytic systems. Further research is needed to fully explore and realize the possibilities offered by this versatile chemical compound.

Degradation and Transformation Mechanisms in Chemical Systems

Hydrolytic Stability and Pathways

Dimethylphosphinothioic chloride is characterized by its high reactivity towards water, leading to its decomposition. The primary mechanism of this degradation is hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds.

The hydrolysis of this compound proceeds through a nucleophilic substitution reaction, specifically an SN2-type mechanism. In this process, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom of the this compound molecule. This attack leads to the displacement of the chloride ion, resulting in the formation of Dimethylphosphinothioic acid and hydrochloric acid. evitachem.com The reaction is vigorous and indicates the compound's relative instability in aqueous environments.

(CH₃)₂P(S)Cl + H₂O → (CH₃)₂P(S)OH + HCl

The table below summarizes the key aspects of the hydrolytic pathway of this compound.

| Feature | Description |

| Reaction Type | Hydrolysis |

| Mechanism | Nucleophilic Substitution (SN2) |

| Reactants | This compound, Water |

| Products | Dimethylphosphinothioic acid, Hydrochloric acid |

| Reactivity | Vigorous reaction with water |

Photochemical Degradation Mechanisms

The photochemical degradation of these compounds often follows pseudo-first-order kinetics. The process can be influenced by various environmental factors, including the presence of humic substances in natural waters, which can act as photosensitizers, accelerating the degradation process. The degradation byproducts of similar organophosphorus compounds have been identified using techniques such as gas chromatography-mass spectrometry (GC-MS).

The table below outlines the general characteristics of photochemical degradation applicable to this compound.

| Aspect | General Description for Related Organophosphorus Thiophosphates |

| Process | Photolysis (degradation by light) |

| Kinetics | Often follows pseudo-first-order kinetics |

| Influencing Factors | Presence of photosensitizers (e.g., humic substances) |

| Potential Byproducts | Dependent on the specific reaction conditions and environment |

Isomerization Reactions (e.g., Thiono-Thiolo Rearrangements)

Isomerization reactions involve the transformation of a molecule into an isomer with a different arrangement of atoms. In the context of this compound, a key potential isomerization is the thiono-thiolo rearrangement. This type of rearrangement is a known reaction for organophosphorus compounds containing a P=S (thiono) bond.

Research on closely related compounds, such as O-alkyl phosphorodichloridothioates, indicates that the isomerization from the thiono form (P=S) to the thiolo form (P-S) is not a simple, direct conversion. Instead, it is a complex process that can involve a combination of several simultaneous reactions. jlu.edu.cn These include:

Rearrangement: The primary isomerization event.

Decomposition: Breakdown of the molecule into smaller fragments.

Disproportionation: A reaction where a substance is simultaneously oxidized and reduced, leading to a mixture of products.

Hydrolysis: Reaction with any trace amounts of water present in the system.

The mechanism of this rearrangement in related compounds has been preliminarily discussed in the context of Hard and Soft Acid and Base (HSAB) theory. jlu.edu.cn This complex interplay of reactions highlights the multiple pathways that can influence the transformation of thiono-containing organophosphorus compounds.

The following table summarizes the components of the isomerization reactions for compounds related to this compound.

| Reaction Type | Description |

| Rearrangement | Isomerization from the thiono (P=S) to the thiolo (P-S) form. |

| Decomposition | Fragmentation of the parent molecule. |

| Disproportionation | Simultaneous oxidation and reduction of the compound. |

| Hydrolysis | Reaction with water, leading to hydrolysis products. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.